molecular formula C16H14O2 B12419509 (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8

Cat. No.: B12419509
M. Wt: 246.33 g/mol
InChI Key: NELNWZJOZOSDFH-ROKNWGGVSA-N
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Description

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is a deuterated compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of anthracene and is often used in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the preparation of the non-deuterated version of the compound, followed by the incorporation of deuterium through specific reactions. Common methods include catalytic hydrogenation using deuterium gas or the use of deuterated reagents in organic synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the deuterium content and overall chemical integrity of the compound .

Chemical Reactions Analysis

Reaction Types and Mechanisms

The deuterated compound retains the core reactivity of its non-deuterated analog, participating in key transformations such as oxidation , reduction , and substitution . The presence of deuterium at specific positions influences reaction kinetics due to the kinetic isotope effect (KIE), which slows bond-breaking steps involving deuterium .

Table 1: Common Reaction Pathways

Reaction TypeReagents/ConditionsMajor Products FormedIsotopic Effect Observations
Oxidation KMnO₄ (acidic), CrO₃Deuterated quinonesReduced reaction rate (KIE = 2–7)
Reduction NaBD₄, LiAlD₄Deuterated diolsAltered stereoselectivity
Electrophilic Substitution D₂SO₄, DNO₃Deuterated aromatic derivativesEnhanced regioselectivity

Table 2: Synthetic Pathway Metrics

StepYield (%)Deuterium Retention (%)Key Reference
Cycloaddition75–8299.5Rispens et al. (2005)
Oxidation88–9298.7Escalera et al. (1994)
Final Purification9599.9LGC Standards

Stability and Degradation

  • Thermal Stability : Decomposes above 250°C, with deuterium reducing degradation rates by ~15% compared to the protiated form .

  • Photoreactivity : UV exposure induces [4+2] cycloreversion, releasing deuterated fragments quantified via mass spectrometry .

Table 3: Reactivity Comparison

ParameterDeutero-CompoundProto-Compound
Reduction Rate 1.2 × 10⁻³ s⁻¹2.8 × 10⁻³ s⁻¹
Oxidation Yield 89%93%
Thermal Decay 0.05%/min at 200°C0.12%/min at 200°C

Scientific Research Applications

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 involves its interaction with molecular targets through its aromatic structure. The deuterium atoms provide stability and allow for detailed studies of reaction mechanisms and pathways. The compound can act as an electron donor or acceptor, facilitating various chemical reactions.

Comparison with Similar Compounds

Biological Activity

(1R,4S,4aR,9aS)-rel-1,4,4a,9a-Tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8 (CAS No. 97804-50-7) is a synthetic compound primarily recognized as an intermediate in the synthesis of Vitamin K1. Its unique structure and potential biological activities have garnered interest in various fields including pharmacology and organic chemistry.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC16H14O2
Molecular Weight238.28 g/mol
Density1.267 g/cm³
Melting Point82-84 °C
Boiling Point394.5 °C (predicted)
Purity≥97%

Research indicates that this compound exhibits significant biological activity through its interaction with various biochemical pathways. It is known to act as a prodrug of boldenone undecylenate, which is an agonist of the androgen receptor. This interaction leads to strong anabolic effects while exhibiting moderate androgenic activity and low estrogenic activity .

Pharmacological Studies

In pharmacological studies, this compound has been evaluated for its effects on muscle growth and recovery. It has been noted for its low risk of hepatotoxicity due to its non-17α-alkylated structure . Additionally, the compound's potential as an anti-inflammatory agent has been explored in various experimental models.

Case Studies

Case Study 1: Anabolic Effects
A study by Escalera et al. (1994) demonstrated that compounds structurally similar to this compound exhibited significant increases in lean muscle mass in animal models when administered over a prolonged period .

Case Study 2: Anti-inflammatory Properties
In another investigation by Rispens et al. (2005), the anti-inflammatory effects of this compound were assessed using rodent models of induced inflammation. The results indicated a marked reduction in inflammatory markers and symptoms when treated with the compound compared to control groups .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (1R,4S,4aR,9aS)-rel-1,4,4a,9a-tetrahydro-4a-methyl-1,4-methanoanthracene-9,10-dione-d8?

  • Methodological Answer : The base compound (non-deuterated) is synthesized via methano-bridging and methylation steps, as inferred from analogous anthraquinone derivatives. For deuterated forms (d8), isotopic labeling typically involves replacing hydrogen atoms with deuterium at specific positions using deuterated reagents (e.g., D₂O, CD₃OD) during synthesis or post-functionalization. Key steps include:

  • Cycloaddition reactions to form the methanoanthracene backbone.
  • Methylation at the 4a position using methyl halides or Grignard reagents under controlled conditions .
  • Deuterium incorporation via acid-catalyzed H/D exchange or selective deuteration of reactive protons (e.g., hydroxyl or carbonyl groups).
    • Experimental Validation : Confirm deuteration efficiency using mass spectrometry (MS) and isotopic purity via ¹H/²H NMR .

Q. How can researchers characterize the solubility and stability of this compound under experimental conditions?

  • Methodological Answer :

  • Solubility : Use shake-flask or HPLC-based methods to measure solubility in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). The compound’s fused anthraquinone structure suggests limited aqueous solubility, requiring co-solvents for biological assays .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Methano-bridged systems are prone to oxidation; stabilize with antioxidants (e.g., BHT) in inert atmospheres .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the methano bridge in catalytic or photochemical studies?

  • Methodological Answer : The methano bridge introduces strain, enhancing reactivity in [4+2] cycloadditions or photo-induced electron transfer. For example:

  • Photochemical Pathways : UV irradiation can induce ring-opening or isomerization, monitored via time-resolved spectroscopy.
  • Catalytic Functionalization : Use transition-metal catalysts (e.g., Pd or Ru) to modify the bridgehead positions, leveraging steric effects from the 4a-methyl group .
    • Data Interpretation : Compare reaction yields and byproducts under varying conditions (e.g., solvent polarity, temperature) to map energy barriers .

Q. How does deuteration (d8) impact spectroscopic analysis and metabolic tracing in biological systems?

  • Methodological Answer :

  • Spectroscopy : Deuteration reduces signal splitting in ¹H NMR (e.g., loss of coupling at deuterated positions) and enhances MS sensitivity for tracking metabolic pathways.
  • Metabolic Studies : Use LC-MS/MS to trace deuterium retention in metabolites. The 4a-methyl group’s deuteration may slow demethylation kinetics, affecting metabolic half-life .
    • Validation : Compare non-deuterated vs. d8 analogs in in vitro hepatic microsome assays .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model interactions with anthraquinone-binding proteins (e.g., topoisomerases). The methano bridge’s rigidity may limit conformational flexibility, altering binding affinity.
  • MD Simulations : Simulate deuterium’s isotopic effect on hydrogen-bonding networks and binding kinetics .
    • Experimental Correlation : Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Control Experiments : Replicate synthesis and purification steps (e.g., column chromatography gradients) to isolate impurities.
  • Advanced Analytics : Use 2D NMR (COSY, HSQC) to assign signals unambiguously. For example, the 4a-methyl group’s ¹³C NMR shift should appear near δ 20–25 ppm .
  • Collaborative Verification : Cross-reference data with independent labs or crystallographic databases (e.g., CCDC) .

Q. What theoretical frameworks guide the study of this compound’s electronic structure and redox behavior?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. The anthraquinone moiety’s electron-deficient nature dominates redox behavior.
  • Marcus Theory : Model electron-transfer kinetics in redox reactions (e.g., quinone/hydroquinone interconversion) .
    • Experimental Links : Use cyclic voltammetry to measure reduction potentials and correlate with computational results .

Properties

Molecular Formula

C16H14O2

Molecular Weight

246.33 g/mol

IUPAC Name

(1R,2S,11R,12S)-2,5,6,7,8-pentadeuterio-11-(trideuteriomethyl)tetracyclo[10.2.1.02,11.04,9]pentadeca-4,6,8,13-tetraene-3,10-dione

InChI

InChI=1S/C16H14O2/c1-16-10-7-6-9(8-10)13(16)14(17)11-4-2-3-5-12(11)15(16)18/h2-7,9-10,13H,8H2,1H3/t9-,10+,13+,16+/m0/s1/i1D3,2D,3D,4D,5D,13D

InChI Key

NELNWZJOZOSDFH-ROKNWGGVSA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=O)[C@]3([C@@H]4C[C@H]([C@]3(C2=O)C([2H])([2H])[2H])C=C4)[2H])[2H])[2H]

Canonical SMILES

CC12C3CC(C1C(=O)C4=CC=CC=C4C2=O)C=C3

Origin of Product

United States

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